Amelometasone
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Overview
Description
Amelometasone is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C26H35FO6 and a molar mass of 462.558 g·mol−1 . Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
The synthesis of amelometasone involves several steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9α position.
Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.
Methoxylation: Introduction of a methoxy group at the 21 position.
Propionylation: Addition of a propionyl group at the 17 position.
Chemical Reactions Analysis
Amelometasone undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups at the 11β and 17α positions can be oxidized to form ketones.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: The fluorine atom at the 9α position can be substituted with other halogens under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and ketonized derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.
Industry: Potential applications in the development of new corticosteroid drugs.
Mechanism of Action
Amelometasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .
Comparison with Similar Compounds
Amelometasone is similar to other glucocorticoid corticosteroids such as:
- Betamethasone
- Dexamethasone
- Mometasone
Compared to these compounds, this compound has a unique combination of fluorination and methoxylation, which may contribute to its distinct pharmacological profile . due to its lack of commercialization, direct comparisons in clinical settings are limited.
Properties
CAS No. |
123013-22-9 |
---|---|
Molecular Formula |
C26H35FO6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
ZMYGOSBRLPSJNB-SOMXGXJRSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amelometasone; TS-410; TS 410; TS410 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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